3-(Trifluoromethanesulfonyl)prop-1-ene
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Overview
Description
3-(Trifluoromethanesulfonyl)prop-1-ene is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a propene backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethanesulfonyl)prop-1-ene typically involves the reaction of allyl bromide with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethanesulfonyl)prop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium trifluoromethanesulfinate and t-butyl hydroperoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Addition Reactions: Catalysts such as palladium or nickel are often used to facilitate addition reactions.
Major Products Formed: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
3-(Trifluoromethanesulfonyl)prop-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring trifluoromethylated groups for enhanced bioactivity.
Industry: The compound is used in the production of specialty chemicals and materials, including electrolytes for advanced batteries
Mechanism of Action
The mechanism of action of 3-(Trifluoromethanesulfonyl)prop-1-ene involves its ability to undergo various chemical transformations, which are facilitated by the presence of the trifluoromethanesulfonyl group. This group enhances the compound’s reactivity and allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformation .
Comparison with Similar Compounds
Trifluoromethylated Alkenes: Compounds such as 3-(Trifluoromethyl)prop-1-ene share similar structural features but differ in their reactivity and applications.
Trifluoromethanesulfonyl Derivatives: Other derivatives, such as trifluoromethanesulfonyl chloride, exhibit different chemical properties and uses
Uniqueness: 3-(Trifluoromethanesulfonyl)prop-1-ene is unique due to the combination of the trifluoromethanesulfonyl group and the propene backbone, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(trifluoromethylsulfonyl)prop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2S/c1-2-3-10(8,9)4(5,6)7/h2H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPGNZFPJHEEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503921 |
Source
|
Record name | 3-(Trifluoromethanesulfonyl)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73587-48-1 |
Source
|
Record name | 3-(Trifluoromethanesulfonyl)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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